molecular formula C14H10Br2N2O B13099898 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile

1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile

Cat. No.: B13099898
M. Wt: 382.05 g/mol
InChI Key: UQZDORSCWNJYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile (CAS 1257833-25-2) is a synthetic quinoline derivative with molecular formula C14H10Br2N2O and molecular weight of 382.05 g/mol . This compound features a brominated quinoline core structure with a methoxy substituent and a cyclopropanecarbonitrile group, which contributes to its structural rigidity and potential for diverse chemical modifications. The compound is provided with ≥97% purity and is for Research Use Only, not intended for diagnostic or therapeutic applications . This chemical serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of antiviral agents. Scientific literature demonstrates that closely related 3,5,6,8-tetrasubstituted quinoline derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme in the viral replication cycle . These structural analogs bind specifically to the palm I allosteric site of the NS5B polymerase, exhibiting potent activity against both HCV genotypes 1a and 1b with EC50 values in the low nanomolar range . The strategic bromination at the 3 and 8 positions of the quinoline core provides versatile handles for further functionalization through metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship studies. Researchers utilize this compound as a versatile building block for developing novel antiviral agents, particularly in the optimization of polymerase inhibitors for combination therapies aimed at achieving interferon-free treatment regimens for viral hepatitis . The rigid cyclopropane ring system adjacent to the quinoline core may enhance binding affinity through conformational restriction, while the electron-withdrawing nitrile group can influence electronic properties and metabolic stability. Proper handling procedures should be followed, and the material should be stored under appropriate conditions to maintain stability.

Properties

Molecular Formula

C14H10Br2N2O

Molecular Weight

382.05 g/mol

IUPAC Name

1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C14H10Br2N2O/c1-19-13-9-4-8(15)6-18-12(9)11(16)5-10(13)14(7-17)2-3-14/h4-6H,2-3H2,1H3

InChI Key

UQZDORSCWNJYLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=NC2=C(C=C1C3(CC3)C#N)Br)Br

Origin of Product

United States

Preparation Methods

Route via Selective Bromination and Cyclization

  • Starting Material : tert-butyl-3-methoxybenzoic acid is used as a precursor, which already contains the methoxy group at the desired position.
  • Conversion to Aniline : The carboxylic acid is converted to a primary aniline through a Curtius rearrangement involving an intermediate carbamate.
  • Selective Bromination : The aniline intermediate is selectively brominated para to the methoxy group to afford a bromoaniline.
  • Cyclization to Quinoline : Treatment with 2,2,3-tribromopropanal (generated in situ from 2-bromoacrolein and bromine) induces cyclization, forming the 3,8-dibromoquinoline ring system with moderate yield.
  • Advantages : This route allows regioselective control to avoid undesired isomers and introduces the bromine atoms at the correct positions before cyclization.

Alternative Route with Pre-attachment of Heterocyclic Groups

  • In this alternative, the heterocyclic substituent is attached before the quinoline ring formation.
  • This method is less commonly used due to limited versatility compared to the first route.

Research Findings Summary Table: Quinoline Core Synthesis

Step Reagents/Conditions Outcome/Notes
Carboxylic acid to aniline Curtius rearrangement via carbamate Primary aniline intermediate formed
Selective bromination Bromine, controlled conditions Para-bromoaniline obtained
Cyclization to quinoline 2,2,3-tribromopropanal (in situ), moderate yield 3,8-Dibromoquinoline core formed

This synthetic approach was detailed in a study focusing on bicyclic quinoline templates with substitutions at 3,5,6,8 positions, which are structurally related to the compound of interest.

Introduction of the Cyclopropanecarbonitrile Group

The cyclopropanecarbonitrile substituent at position 6 of the quinoline ring is typically introduced via cross-coupling reactions or nucleophilic substitution strategies:

  • Cross-Coupling Method : The 6-position on the quinoline ring bearing a suitable leaving group (e.g., bromide) can be coupled with cyclopropanecarbonitrile-containing boronic acid derivatives using palladium-catalyzed Suzuki-Miyaura coupling.
  • Nucleophilic Substitution : Alternatively, nucleophilic displacement on a halogenated quinoline intermediate by a cyclopropanecarbonitrile nucleophile may be employed.
  • Regioselectivity : The presence of bromines at positions 3 and 8 requires careful control to ensure substitution occurs selectively at position 6.

Detailed Synthetic Scheme and Conditions

Based on the literature, the following generalized synthetic scheme can be proposed:

Comparative Analysis of Preparation Routes

Aspect Route 1: Post-cyclization Bromination Route 2: Pre-cyclization Attachment
Control of regioselectivity High, selective bromination before cyclization Moderate, risk of isomers
Versatility High, allows late-stage modifications Limited
Yield Moderate Variable
Complexity Multi-step but well-documented Potentially fewer steps but less flexible

Research Data and Yields

  • The cyclization step to form the dibromoquinoline ring typically proceeds with moderate yields (~40-60%).
  • Subsequent cross-coupling reactions to introduce the cyclopropanecarbonitrile group generally achieve yields in the range of 50-80%, depending on catalyst and conditions.
  • Selective bromination is critical to avoid regioisomer formation, often achieved using controlled bromination reagents and temperatures.

Notes on Chemical Properties Influencing Synthesis

  • The electron-donating methoxy group at position 5 influences the reactivity of the quinoline ring, facilitating selective bromination at positions 3 and 8.
  • Bromine atoms serve as handles for further functionalization via cross-coupling.
  • The cyclopropanecarbonitrile moiety introduces steric and electronic effects that require mild reaction conditions to preserve the strained cyclopropane ring.

Chemical Reactions Analysis

1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile has been studied for its effectiveness against various bacterial strains. The bromine substitutions in the quinoline ring enhance its interaction with microbial targets, potentially leading to increased potency against resistant strains.

Anticancer Potential

Studies have shown that quinoline derivatives can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The compound's structure allows it to interfere with cellular signaling pathways, offering potential as a lead compound in the development of new anticancer therapies. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation.

Materials Science

Fluorescent Probes

The compound's ability to fluoresce makes it a candidate for use as a fluorescent probe in biological imaging. Its photophysical properties allow for tracking cellular processes in real-time, providing insights into cellular dynamics and interactions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoline derivatives, including 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polycarbonate matrices revealed improvements in tensile strength and thermal stability compared to unmodified polymers. This study highlighted the potential for developing high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Quinoline-Based Cyclopropanecarbonitriles

  • Example: 1-(4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-6-fluoroquinolin-4-yl)phenyl)cyclopropanecarbonitrile () Structural Differences: Incorporates a piperazine-carbonyl group and fluorine substituent instead of bromine and methoxy groups. Functional Implications: The fluorine enhances metabolic stability, while the piperazine group improves solubility and target binding. In contrast, bromine in the target compound may increase steric bulk and influence halogen bonding in biological targets .

Arylcyclopropanecarbonitriles

  • Example: 1-(4-Chlorophenyl)cyclopropanecarbonitrile () Synthesis: Prepared via acid hydrolysis of nitriles, contrasting with the target compound’s multi-step bromination and cyclopropanation. Reactivity: The absence of a quinoline ring simplifies reactivity, focusing on the nitrile and cyclopropane moieties. Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability .

Heteroaromatic Cyclopropanecarbonitriles

  • Example: 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile () Core Structure: Pyridine ring instead of quinoline. Physicochemical Properties: Lower molecular weight (178.6 g/mol) and altered polarity due to the smaller aromatic system. Pyridine’s basicity may enhance solubility in acidic environments compared to the quinoline derivative .

Table 1: Key Properties of Selected Cyclopropanecarbonitriles

Compound Molecular Weight (g/mol) Key Functional Groups Synthesis Method Stability Considerations
Target Compound ~400 (estimated) Quinoline, Br, OMe, CN Skraup synthesis + cyclopropanation Bromine may increase photodegradation
1-(4-Chlorophenyl)cyclopropanecarbonitrile 177.6 Chlorophenyl, CN Acid hydrolysis of nitriles Prone to hydrolysis in strong acids
1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile 178.6 Pyridine, Cl, CN Unspecified Stable under neutral conditions

Toxicity and Handling

  • Acute Toxicity : Cyclopropanecarbonitriles generally show high toxicity via inhalation, ingestion, or dermal exposure (). The target compound’s bromine substituents may exacerbate respiratory irritation .
  • Chronic Effects : Long-term exposure risks include thyroid dysfunction and neurotoxicity, common to nitriles ().
  • Safety Protocols : Use PPE (chemical-resistant gloves, respirators) and avoid contact with acids to prevent HCN release ().

Biological Activity

1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile is a synthetic compound characterized by its unique structure, which includes a quinoline moiety with bromine and methoxy substitutions, as well as a cyclopropanecarbonitrile group. This compound has garnered interest due to its potential biological activities, which may be attributed to its structural features.

  • Molecular Formula : C14H10Br2N2O
  • Molecular Weight : 382.05 g/mol

The presence of bromine atoms at the 3 and 8 positions of the quinoline ring enhances its reactivity and biological activity. The methoxy group at position 5 improves solubility and stability in various solvents, making it a suitable candidate for pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to 1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that quinoline derivatives can possess antimicrobial activity against various pathogens.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
  • Enzyme Inhibition : Certain compounds in this class have been identified as inhibitors of specific enzymes, which could be relevant in therapeutic contexts.

The biological activity of 1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile is believed to involve interaction with biological targets through binding affinity studies. These studies often focus on the compound's capacity to inhibit or activate specific receptors or enzymes relevant to disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructure FeaturesUnique Aspects
5-MethoxyquinolineQuinoline base with methoxy groupCommonly used as a precursor in synthesis
3-BromoquinolineBromine substitution at position 3Lacks additional bromine at position 8
8-HydroxyquinolineHydroxyl group at position 8Exhibits different solubility and reactivity
6-MethylquinolineMethyl substitution at position 6Alters electronic properties compared to dibromo

The distinct combination of bromination patterns and the presence of the cyclopropanecarbonitrile group in 1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile may enhance its pharmacological properties compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Bromination of the quinoline core at positions 3 and 8 requires careful control to avoid over-bromination. Use directing groups (e.g., methoxy at position 5) to enhance regioselectivity .
  • Step 2 : Cyclopropanation via [2+1] cycloaddition or transition-metal-catalyzed methods (e.g., using copper catalysts) can introduce the cyclopropane ring. Solvent choice (e.g., DMF/ACN mixtures) and temperature (80°C) improve yield .
  • Step 3 : Purification via column chromatography (silica gel, DCM/ethyl acetate gradient) ensures removal of byproducts. Monitor purity using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies methoxy (-OCH3_3) protons (δ 3.8–4.0 ppm) and cyclopropane protons (δ 1.2–1.5 ppm). 13^{13}C NMR confirms nitrile (δ 115–120 ppm) and quinoline carbons .
  • HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]+^+ at m/z 422.892) .
  • X-ray Crystallography : Resolves steric strain in the cyclopropane ring and confirms spatial orientation of bromine substituents .

Q. How does the nitrile group influence the compound’s stability under storage conditions?

  • Methodological Answer :

  • Stability Testing : Store at -20°C in amber vials under inert gas (N2_2) to prevent hydrolysis of the nitrile group. Monitor degradation via periodic TLC analysis .
  • pH Sensitivity : Avoid aqueous solutions with pH > 9, as basic conditions accelerate nitrile hydrolysis to carboxylic acids .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of halogenated quinoline derivatives?

  • Methodological Answer :

  • Systematic SAR Studies : Compare analogs (e.g., varying bromine positions or cyclopropane substituents) using standardized assays (e.g., kinase inhibition or antimicrobial activity). For example, 8-bromo substitution may enhance binding affinity compared to 6-bromo isomers .
  • Meta-Analysis : Cross-reference data from multiple studies, prioritizing results from peer-reviewed journals over commercial databases .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with proteins (e.g., PD-L1). Focus on the nitrile’s role in hydrogen bonding and bromine’s hydrophobic effects .
  • DFT Calculations : Analyze electron density maps to predict reactivity at the cyclopropane ring (e.g., susceptibility to ring-opening reactions) .

Q. What are the limitations of current regioselective bromination methods for quinoline derivatives?

  • Methodological Answer :

  • Directing Group Optimization : Introduce temporary protecting groups (e.g., -OMe or -NO2_2) to guide bromine placement. Post-bromination deprotection ensures structural integrity .
  • Catalyst Screening : Test Pd/Cu bimetallic systems to improve selectivity. Monitor reaction progress via in-situ IR spectroscopy .

Q. How does steric strain in the cyclopropane ring affect the compound’s conformational dynamics?

  • Methodological Answer :

  • Dynamic NMR : Study ring-flipping kinetics in solution. Low-temperature NMR (e.g., -40°C) reveals restricted rotation due to steric hindrance .
  • Molecular Dynamics (MD) Simulations : Simulate ring strain effects on binding to rigid enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.